molecular formula C14H7Cl2NO3 B1682582 Tafamidis CAS No. 594839-88-0

Tafamidis

Numéro de catalogue B1682582
Numéro CAS: 594839-88-0
Poids moléculaire: 308.1 g/mol
Clé InChI: TXEIIPDJKFWEEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tafamidis is a medication used to delay disease progression in adults suffering from transthyretin amyloidosis . It is marketed worldwide under different brand names as a free acid or in the form of its meglumine salt . It is used to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis (ATTR-CM) in adults .


Synthesis Analysis

A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .


Molecular Structure Analysis

Tafamidis, with the chemical formula C14H7Cl2NO3, is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .


Chemical Reactions Analysis

The original synthesis route of Tafamidis was reported by J. W. Kelly, et al., using 4-amino-3-hydroxybenzoic acid as the starting material, with an overall yield of 13% in a four-step procedure . This process suffered from several disadvantages such as very low yield, use of trimethylsilane diazomethane with potential safety hazards, and need for column chromatography to purify the product .


Physical And Chemical Properties Analysis

Tafamidis, with the chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms .

Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field for this application is Cardiology .

Comprehensive and Detailed Summary of the Application

Transthyretin Amyloid Cardiomyopathy (ATTR-CM) is a progressive, life-threatening disease characterized by the aggregation and deposition of amyloidogenic misfolded transthyretin (TTR) in the myocardium . Tafamidis, a TTR stabilizer, has been approved for use in the treatment of adults with ATTR-CM in several countries . It stabilizes both wild-type and mutant TTR, inhibiting the formation of TTR amyloid fibrils .

Detailed Description of the Methods of Application or Experimental Procedures

In the pivotal phase III ATTR-ACT trial, tafamidis was administered to patients with ATTR-CM . The treatment benefits were largely consistent between patients with wild-type TTR and patients with a variant TTR genotype .

Thorough Summary of the Results or Outcomes Obtained

Tafamidis significantly reduced all-cause mortality and frequency of cardiovascular-related hospitalizations relative to placebo in patients with ATTR-CM . In addition, tafamidis recipients experienced significantly less deterioration in 6-minute walk test distance and quality of life than placebo recipients over the 30-month treatment period .

Familial Amyloid Polyneuropathy (FAP)

Specific Scientific Field

The specific scientific field for this application is Neurology .

Comprehensive and Detailed Summary of the Application

Familial Amyloid Polyneuropathy (FAP) is a rare, progressive disease characterized by the deposition of amyloid fibrils, primarily in the peripheral and autonomic nervous system . Tafamidis has been shown to delay nerve damage in adults who have transthyretin amyloidosis with polyneuropathy .

Detailed Description of the Methods of Application or Experimental Procedures

Tafamidis is administered orally for the treatment of FAP . The exact dosage and duration of treatment would depend on the individual patient’s condition and response to therapy .

Thorough Summary of the Results or Outcomes Obtained

Treatment with Tafamidis has been shown to delay the progression of neurologic impairment and to preserve quality of life in patients with FAP .

Wild-Type Transthyretin Amyloidosis

Specific Scientific Field

The specific scientific field for this application is Cardiology .

Comprehensive and Detailed Summary of the Application

Wild-Type Transthyretin Amyloidosis is a form of amyloidosis that is not caused by a hereditary mutation . It is often associated with aging and can lead to heart disease . Tafamidis is used to treat heart disease in adults who have this form of amyloidosis .

Detailed Description of the Methods of Application or Experimental Procedures

Tafamidis is administered orally for the treatment of Wild-Type Transthyretin Amyloidosis . The exact dosage and duration of treatment would depend on the individual patient’s condition and response to therapy .

Thorough Summary of the Results or Outcomes Obtained

Treatment with Tafamidis has been shown to reduce death and hospitalization caused by heart problems in adults with Wild-Type Transthyretin Amyloidosis .

Safety And Hazards

While the specific safety data sheet for Tafamidis was not found, it is generally well tolerated in patients with ATTR-CM and, with a safety profile similar to that of placebo, tafamidis is suitable for long-term use .

Orientations Futures

With the advent of accurate noninvasive diagnostic modalities and effective therapies, early recognition of cardiac amyloidosis is paramount to implement a diagnostic algorithm and expeditiously institute effective therapies to minimize morbidity and mortality . Tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .

Propriétés

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEIIPDJKFWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208185
Record name Tafamidis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50mg/mL
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tafamidis

CAS RN

594839-88-0
Record name Tafamidis
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594839-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafamidis [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tafamidis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFAMIDIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafamidis
Reactant of Route 2
Reactant of Route 2
Tafamidis
Reactant of Route 3
Reactant of Route 3
Tafamidis
Reactant of Route 4
Reactant of Route 4
Tafamidis
Reactant of Route 5
Reactant of Route 5
Tafamidis
Reactant of Route 6
Reactant of Route 6
Tafamidis

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.